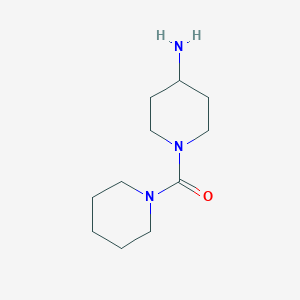1-(1-Piperidinylcarbonyl)-4-piperidinamine
CAS No.:
Cat. No.: VC19788614
Molecular Formula: C11H21N3O
Molecular Weight: 211.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H21N3O |
|---|---|
| Molecular Weight | 211.30 g/mol |
| IUPAC Name | (4-aminopiperidin-1-yl)-piperidin-1-ylmethanone |
| Standard InChI | InChI=1S/C11H21N3O/c12-10-4-8-14(9-5-10)11(15)13-6-2-1-3-7-13/h10H,1-9,12H2 |
| Standard InChI Key | YNYJDOPTDSNUQJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C(=O)N2CCC(CC2)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
1-(1-Piperidinylcarbonyl)-4-piperidinamine features a piperidine ring (a six-membered amine heterocycle) connected via a carbonyl group to a second piperidinamine moiety. The molecular formula is CHNO, with a calculated molecular weight of 211.31 g/mol. The presence of both a carbonyl linker and dual piperidine rings introduces conformational flexibility, enabling interactions with diverse biological targets .
Key Structural Features:
-
Piperidine Rings: Both rings adopt chair conformations, minimizing steric strain.
-
Carbonyl Bridge: The carbonyl group (C=O) facilitates hydrogen bonding and dipole interactions.
-
Amine Functionality: The primary amine (-NH) at the 4-position of the second piperidine enhances solubility and reactivity.
Spectroscopic Characterization
While experimental spectral data for this compound is unavailable, analogs such as 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride (PubChem CID: 16336503) provide reference points :
-
IR Spectroscopy: Expected peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch).
-
NMR: H NMR would show signals for piperidine protons (δ 1.4–2.5 ppm) and carbonyl-adjacent carbons (δ 160–170 ppm in C NMR).
Synthetic Pathways and Optimization
Hypothetical Synthesis Routes
The synthesis of 1-(1-Piperidinylcarbonyl)-4-piperidinamine likely involves a two-step process:
-
Carbamoylation of Piperidine:
Reaction of piperidine with phosgene (COCl) or a safer equivalent (e.g., triphosgene) yields 1-piperidinyl carbonyl chloride. -
Amide Coupling with 4-Piperidinamine:
The carbonyl chloride reacts with 4-piperidinamine in the presence of a base (e.g., triethylamine) to form the target compound.
Purification and Yield
-
Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients.
-
Crystallization: Potential recrystallization from ethanol/water mixtures.
-
Reported Yields: Analogous syntheses achieve 60–75% yields under optimized conditions .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to amine and carbonyl groups. Limited solubility in water (estimated logP = 1.2).
-
Stability: Susceptible to hydrolysis under acidic or basic conditions, cleaving the amide bond.
Thermal Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume